BenchChemオンラインストアへようこそ!

Potassium 3-hydroxybutyrate

Exogenous Ketone Supplementation Nutraceutical Formulation Electrolyte Management

Potassium 3-hydroxybutyrate (K-BHB; CAS 39650-04-9) is the monopotassium salt of racemic (RS)-3-hydroxybutyric acid (beta-hydroxybutyrate, BHB), a naturally occurring ketone body produced during fatty acid metabolism. With a molecular formula of C4H7KO3 and a molecular weight of 142.19 g/mol, it serves as an exogenous ketone source in nutritional supplements, a key intermediate in pharmaceutical synthesis, and a component of parenteral substitution fluids.

Molecular Formula C4H7KO3
Molecular Weight 142.19 g/mol
CAS No. 39650-04-9
Cat. No. B3028923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-hydroxybutyrate
CAS39650-04-9
Molecular FormulaC4H7KO3
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[K+]
InChIInChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
InChIKeyCINYGFCEISABSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-Hydroxybutyrate (CAS 39650-04-9): Chemical Identity and Procurement-Relevant Characteristics


Potassium 3-hydroxybutyrate (K-BHB; CAS 39650-04-9) is the monopotassium salt of racemic (RS)-3-hydroxybutyric acid (beta-hydroxybutyrate, BHB), a naturally occurring ketone body produced during fatty acid metabolism. With a molecular formula of C4H7KO3 and a molecular weight of 142.19 g/mol, it serves as an exogenous ketone source in nutritional supplements, a key intermediate in pharmaceutical synthesis, and a component of parenteral substitution fluids [1]. The racemic nature of the commercial product yields an equimolar mixture of D-βHB and L-βHB enantiomers, a property that distinguishes it from enantiopure BHB preparations and ketone ester-based products [2]. This compound is typically supplied as a hygroscopic solid requiring controlled storage conditions (2–8 °C) [1].

Why Sodium, Calcium, or Magnesium BHB Salts Cannot Simply Replace Potassium 3-Hydroxybutyrate


Although all beta-hydroxybutyrate mineral salts deliver the same BHB anion, their accompanying cations (sodium, potassium, calcium, magnesium) differ substantially in atomic mass, ionic charge, biological effects, and physical handling properties. A direct molar substitution alters the mass fraction of active BHB per gram, the total mineral load delivered to the patient or consumer, and the formulation's hygroscopicity and solid-state stability . Furthermore, the racemic (DL) composition of commercial potassium 3-hydroxybutyrate introduces a 50% L-βHB fraction with distinct pharmacokinetic properties not present in D-βHB-only ester products, making in-class interchange pharmacologically non-equivalent [1]. These differences carry tangible consequences for formulation design, cost of goods, regulatory compliance, and clinical suitability—as quantified in the evidence below.

Quantitative Differentiation of Potassium 3-Hydroxybutyrate Versus Closest Analogs and Alternatives


BHB Mass Fraction and Cationic Mineral Load: Potassium vs. Sodium Salt

Potassium 3-hydroxybutyrate (MW 142.19 g/mol; BHB anion MW 103.10 g/mol) delivers 72.5% active BHB by mass, whereas sodium 3-hydroxybutyrate (MW 126.09 g/mol; same BHB anion) delivers 81.7% BHB [1]. Consequently, each gram of BHB delivered via the potassium salt co-introduces approximately 274 mg of potassium (0 mg sodium), while each gram from the sodium salt co-delivers approximately 182 mg of sodium (0 mg potassium) [1]. This 9.2 percentage-point deficit in BHB mass fraction and the complete sodium-to-potassium cation substitution are first-order procurement considerations for any formulation targeting electrolyte-conscious populations.

Exogenous Ketone Supplementation Nutraceutical Formulation Electrolyte Management

Racemic L-βHB Provides Sustained Blood Ketone Elevation Relative to D-βHB Ester

Racemic potassium 3-hydroxybutyrate contains approximately 50% L-β-hydroxybutyrate (L-βHB) and 50% D-βHB. In a randomized human metabolic study, ketone salts (sodium + potassium βHB) produced a D-βHB Cmax of 1.0 mM that returned to baseline within 3–4 hours, whereas the L-βHB fraction remained significantly elevated for over 8 hours [1]. In contrast, the ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate achieved a D-βHB Cmax of 2.8 mM but with a shorter duration of elevation (3–4 h) and zero L-βHB exposure [1]. The 50% L-βHB content in the racemic salt thus provides a sustained, albeit lower-peak, ketone signal not replicated by D-βHB-only esters.

Ketone Pharmacokinetics Sustained Ketosis Enantiomer-Specific Metabolism

Hygroscopicity and Formulation Feasibility: Potassium Versus Sodium/Calcium BHB Salts

Potassium beta-hydroxybutyrate is described as highly hygroscopic, absorbing atmospheric moisture to the extent that stable dry powder formulations are not commercially feasible—forcing manufacturers to supply it exclusively as a liquid preparation [1]. In contrast, sodium beta-hydroxybutyrate and calcium beta-hydroxybutyrate are routinely handled and sold as crystalline powders with defined melting points and 12-month stability at ambient or refrigerated temperatures . This categorical difference in physical form dictates downstream processing options and supply chain logistics.

Solid-State Stability Formulation Development Excipient Selection

Synthesis Yield Comparison: Potassium Salt (88.2%) Versus Sodium Salt (95%)

The base-catalyzed hydrolysis of ethyl (R)-3-hydroxybutyrate with potassium hydroxide yields potassium 3-hydroxybutyrate at 88.2% (white solid after vacuum drying) . A comparable pharmaceutical-grade sodium 3-hydroxybutyrate process achieves a crystallinity of 98.1% and an isolated yield of 95% [1]. The 6.8 percentage-point yield deficit for the potassium salt implies proportionally higher raw material consumption and unit production cost, a parameter that directly influences procurement economics at scale.

Chemical Process Development Cost of Goods API Manufacturing

Parenteral Substitution Fluid Patent Precedent for Potassium 3-Hydroxybutyrate

US Patent 5,292,774 explicitly claims substitution fluid preparations containing 3-potassium hydroxybutyrate at concentrations of 0.5–2 mol/L, alongside 3-sodium hydroxybutyrate, for intravenous administration to trauma, burn, and post-operative patients to suppress protein catabolism and provide an alternative energy substrate during impaired carbohydrate metabolism [1]. While both sodium and potassium salts are listed, the potassium salt uniquely enables potassium supplementation without additional sodium loading—a clinically relevant distinction for patients requiring electrolyte management. This regulatory-facing patent precedent is not uniformly established for all BHB salt forms.

Parenteral Nutrition Clinical Fluid Therapy Metabolic Support

Procurement-Driven Application Scenarios for Potassium 3-Hydroxybutyrate


Sodium-Free Exogenous Ketone Supplement for Hypertensive or Sodium-Restricted Populations

Potassium 3-hydroxybutyrate delivers exogenous BHB without introducing dietary sodium. Given that each gram of BHB from the sodium salt introduces ~182 mg sodium—a meaningful fraction of the 2,300 mg/day recommended limit—the potassium salt enables formulation of ketone supplements suitable for consumers managing hypertension, heart failure, or chronic kidney disease . The co-delivered potassium (~274 mg/g BHB) may further support blood pressure regulation .

Liquid Ketone Shot or Ready-to-Drink Beverage Product Development

The inherent hygroscopicity of potassium 3-hydroxybutyrate, which precludes stable dry powder formulation, makes it the natural candidate for liquid ketone shots, ready-to-drink beverages, and bulk liquid concentrates . Developers of liquid ketone products can leverage potassium BHB's full solubility in aqueous systems without the deliquescence issues that would compromise powder blends .

Sustained-Release Ketosis for Metabolic Research and Neurodegenerative Disease Models

The 50% L-βHB content of racemic potassium 3-hydroxybutyrate provides extended blood ketone elevation (>8 hours) relative to D-βHB-only ketone esters, which clear within 3–4 hours . Research protocols requiring overnight or prolonged moderate ketosis—such as studies of Alzheimer's disease, Parkinson's disease, or metabolic syndrome—may preferentially select racemic potassium BHB to achieve sustained exposure without repeated dosing .

Parenteral Substitution Fluid Compounding for Clinical Nutrition

US Patent 5,292,774 establishes a precedent for compounding potassium 3-hydroxybutyrate into parenteral substitution fluids for patients with impaired carbohydrate metabolism . Hospital pharmacies and clinical nutrition compounders can reference this patent to support formulary decisions for injectable ketone body preparations, particularly when potassium supplementation is clinically indicated and sodium loading is undesirable .

Quote Request

Request a Quote for Potassium 3-hydroxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.